2-(4-Ethoxyphenyl)-6-methylquinoline-4-carbohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

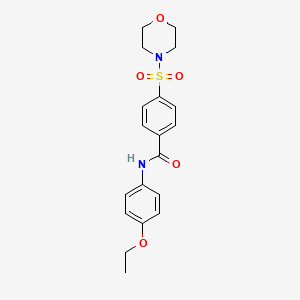

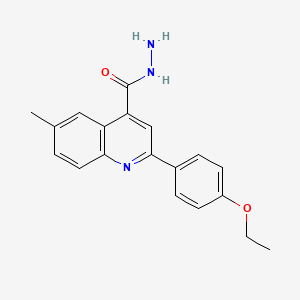

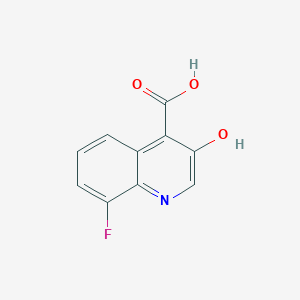

The compound “2-(4-Ethoxyphenyl)-6-methylquinoline-4-carbohydrazide” is a complex organic molecule. It contains a quinoline group, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It also contains an ethoxyphenyl group and a carbohydrazide group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The quinoline group would form a bicyclic structure with a benzene ring fused to a pyridine ring . The ethoxyphenyl group would be attached to the quinoline at the 2-position, and the carbohydrazide group would be attached at the 4-position .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the quinoline, ethoxyphenyl, and carbohydrazide groups. The quinoline group is aromatic and relatively stable, but it can participate in electrophilic substitution reactions . The ethoxyphenyl group could potentially undergo reactions at the ether linkage or the aromatic ring . The carbohydrazide group contains a carbonyl group and two amine groups, which could participate in various reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity .Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Research by Saeed et al. (2014) discusses the synthesis of various quinoline derivatives, which include compounds similar to 2-(4-Ethoxyphenyl)-6-methylquinoline-4-carbohydrazide. These compounds were characterized using spectroscopic techniques and elemental analyses. The study highlights the process of creating these compounds, which is crucial for their application in scientific research (Saeed, Abbas, Ibrar, & Bolte, 2014).

Anticancer Properties

- A study by Chou et al. (2010) explored the anticancer potential of various 2-phenylquinolin-4-ones. Though not specifically focused on this compound, the findings indicate the significance of quinoline derivatives in inhibiting cancer cell lines. This suggests potential applications of similar compounds in cancer research (Chou et al., 2010).

Antioxidant and Anticholinesterase Activities

- The research conducted by Mermer et al. (2018) demonstrates the synthesis of quinolone-triazole hybrids and their evaluation for biological activities like antioxidant capacity and acetylcholinesterase activity. This study signifies the potential of quinoline derivatives in treating neurological disorders like Alzheimer's (Mermer, Demirbas, Şirin, Uslu, Özdemir, & Demirbaş, 2018).

Antimicrobial Activity

- In 2010, Sumangala et al. synthesized a series of 1,2,3-triazoles containing a quinoline moiety and evaluated their antimicrobial activity. The study suggests that the structural elements of quinoline derivatives can significantly impact their effectiveness against various microbial strains, highlighting the potential of this compound in antimicrobial research (Sumangala, Poojary, Chidananda, Fernandes, & Kumari, 2010).

Electron Transport Inhibition

- Reyes et al. (1995) investigated the effects of ethoxyquin, a compound structurally related to the one , on mitochondrial and submitochondrial particles. This research could be relevant in understanding the impact of similar quinoline derivatives on cellular bioenergetics and mitochondrial function (Reyes, Hernández, Melendez, & Gómez-Lojero, 1995).

Direcciones Futuras

Propiedades

IUPAC Name |

2-(4-ethoxyphenyl)-6-methylquinoline-4-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2/c1-3-24-14-7-5-13(6-8-14)18-11-16(19(23)22-20)15-10-12(2)4-9-17(15)21-18/h4-11H,3,20H2,1-2H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMRLKFBNZAEEFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{2-[(2-Bromophenyl)methylidene]hydrazin-1-yl}-2-chlorobenzoic acid](/img/structure/B2710576.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)acetamide](/img/structure/B2710579.png)

![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(2-(trifluoromethoxy)phenyl)methanone](/img/structure/B2710581.png)

![2,5-dichloro-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-3-carboxamide](/img/structure/B2710582.png)

![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2710586.png)

![5-[[(2S,3R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-1,2,4-triazol-3-one](/img/no-structure.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-(2-oxopiperidin-1-yl)phenyl)urea](/img/structure/B2710593.png)

![[3-cyclopropyl-4-(difluoromethyl)-6-(4-ethylphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2710595.png)